molecular formula C11H10ClNS B14594462 Quinoline, 8-(vinylthio)-, hydrochloride CAS No. 60157-59-7

Quinoline, 8-(vinylthio)-, hydrochloride

Cat. No.: B14594462
CAS No.: 60157-59-7
M. Wt: 223.72 g/mol
InChI Key: OZISLCKAPSZUND-UHFFFAOYSA-N
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Description

Quinoline, 8-(vinylthio)-, hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes. One common method is the Skraup synthesis, which involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . For the specific synthesis of 8-(vinylthio)-quinoline, thiolation reactions using aryl or alkyl thiols can be employed .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 8-(vinylthio)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Quinoline, 8-(vinylthio)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which quinoline, 8-(vinylthio)-, hydrochloride exerts its effects involves interactions with various molecular targets. It can inhibit enzymes or interfere with DNA replication in microorganisms, leading to its antimicrobial properties. The vinylthio group enhances its ability to interact with biological molecules, making it a potent compound for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This modification allows for more diverse chemical reactions and interactions with biological targets compared to its parent compound .

Properties

CAS No.

60157-59-7

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

8-ethenylsulfanylquinoline;hydrochloride

InChI

InChI=1S/C11H9NS.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h2-8H,1H2;1H

InChI Key

OZISLCKAPSZUND-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=CC=CC2=C1N=CC=C2.Cl

Origin of Product

United States

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